Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-

Description

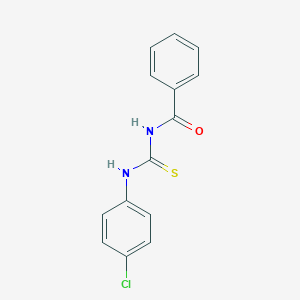

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEIGTLVMJBUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197724 | |

| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-83-9 | |

| Record name | N-[[(4-Chlorophenyl)amino]thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF K-1477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-benzoyl-3-(4-chlorophenyl)-2-thiourea chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzoyl-3-(4-chlorophenyl)-2-thiourea, a derivative of thiourea, has garnered interest within the scientific community for its versatile chemical properties and potential biological applications. Thiourea derivatives are known for a wide range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, physicochemical characteristics, spectroscopic data, and reported biological activities of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, also referred to as N-(p-chlorophenyl)-N'-benzoyl thiourea (PCBT). Detailed experimental protocols and data are presented to support further research and development in the fields of medicinal chemistry and materials science.

Chemical Synthesis and Structure

The synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea can be achieved through several methods, with the most common being the reaction between a benzoyl isothiocyanate intermediate and p-chloroaniline.[1] An alternative route involves the acylation of thiourea with 4-chlorobenzoyl chloride.[4] A microwave-assisted approach has also been reported, offering a green chemistry alternative for its synthesis.[1]

The molecular structure of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea allows for tautomerism, existing in both keto and enol forms, which influences its coordination chemistry and biological interactions.[1][5]

General Synthesis Workflow

The primary synthesis route involves two main steps: the formation of benzoyl isothiocyanate followed by its reaction with 4-chloroaniline.

Caption: General synthesis workflow for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.

Experimental Protocol: Synthesis of N-(p-chlorophenyl)-N'-Benzoyl thiourea (PCBT)

This protocol is adapted from a reported microwave-assisted synthesis.[1]

-

Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride is reacted with ammonium thiocyanate in acetone. The resulting mixture is filtered to remove ammonium chloride precipitate, yielding a filtrate containing benzoyl isothiocyanate.

-

Reaction with p-Chloroaniline: The benzoyl isothiocyanate filtrate is added dropwise to a solution of para-chloroaniline (0.1 M, 12.75 g) dissolved in 25 ml of acetone with continuous stirring.[1]

-

Reflux and Precipitation: The mixture is refluxed for 2 hours with continuous stirring.[1]

-

Isolation and Purification: The reaction mixture is then transferred to a beaker and left for two days to allow for complete precipitation. The resulting precipitate is filtered, washed with ethanol and acetone, and then recrystallized from ethanol to obtain the pure PCBT ligand. The purity can be monitored by TLC.[1]

Physicochemical and Spectroscopic Properties

The synthesized compound is typically a solid at room temperature and has been characterized using various analytical techniques to confirm its structure and purity.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClN₂OS | [1] |

| Molecular Weight | 290.77 g/mol | [6] |

| Appearance | Light yellow powder | [4] |

| Melting Point | 170-176 °C | [7] |

| Yield | 78-83% (Microwave Synthesis) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.

The IR spectrum shows characteristic absorption bands corresponding to the different functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| ν(N-H) | 3322–3358 | [8] |

| ν(C=O) | 1638–1686 | [8][9] |

| ν(C-N) | 1332–1352 | [8] |

| ν(C=S) | 696–754 | [8] |

¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. The spectra are typically recorded in DMSO-d₆.[1]

¹H NMR Data:

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

| 12.59 | Singlet | N¹⁰-H | [1] |

| 11.58 | Singlet | N⁸-H | [1] |

| 7.45–8.00 | Multiplet | Aromatic Protons | [1] |

¹³C NMR Data: While mentioned in the literature, specific peak assignments for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea were not detailed in the provided search results.[1][6] However, the presence of signals for the thiocarbonyl (C=S) and carbonyl (C=O) carbons, along with aromatic carbons, is expected.

The mass spectrum confirms the molecular weight of the compound.

| m/z | Relative Abundance (%) | Assignment | Reference |

| 292.34 | 42.56 | [M]⁺ | [1] |

| 93.59 | 31.09 | [C₆H₆N]⁺ | [1] |

| 58.42 | 39.44 | [NCS]⁺ | [1] |

| 50.81 | 90.46 | [C₄H₂]⁺ | [1] |

Tautomeric Forms

The presence of –NH–C(=S) and –NH–C(=O) functional groups allows the ligand to exist in tautomeric forms, which is significant for its coordination behavior with metal ions.[1]

Caption: Tautomeric equilibrium of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.

Biological Activities

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities.[3] 1-benzoyl-3-(4-chlorophenyl)-2-thiourea and its metal complexes have been evaluated for their potential as antimicrobial and antifungal agents.[1]

Antimicrobial and Antifungal Activity

The free ligand (PCBT) and its transition metal complexes have been screened for their activity against various bacterial and fungal strains.[1]

-

Bacterial Strains Tested: Staphylococcus aureus, Streptococcus mutans (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative).[1]

-

Fungal Strains Tested: Aspergillus niger and Candida albicans.[1]

Some studies have shown that metal complexes of the ligand can exhibit moderate inhibitory activity, sometimes greater than the free ligand itself.[1] The presence of fluorine atoms on the phenyl ring of similar benzoylthiourea derivatives has been shown to enhance antibacterial and antifungal effects.[10]

Potential Anticancer Activity

While direct studies on the anticancer activity of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea were not prominent in the search results, related N-(dihalobenzoyl)-N'-phenylthiourea compounds have demonstrated cytotoxicity against human breast cancer cell lines (MCF-7 and T47D).[9][11] The lipophilicity conferred by the benzoyl, phenyl, and halogen moieties is thought to enhance cell penetration.[9] This suggests that 1-benzoyl-3-(4-chlorophenyl)-2-thiourea could be a candidate for similar investigations.

Logical Flow of Potential Biological Applications

The chemical properties of this compound suggest a pathway for its investigation as a therapeutic agent.

Caption: Potential pathways for biological applications of the title compound.

Conclusion

1-benzoyl-3-(4-chlorophenyl)-2-thiourea is a versatile compound with well-documented synthesis and characterization data. Its physicochemical properties, particularly its ability to form metal complexes and its demonstrated antimicrobial activity, make it a compound of interest for further research. The cytotoxic potential of structurally related compounds suggests that its evaluation as an anticancer agent may also be a fruitful area of investigation. This guide provides a foundational repository of technical information to aid researchers in the continued exploration of this and similar thiourea derivatives.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. THIOUREA - Ataman Kimya [atamanchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]

An In-Depth Technical Guide to 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea and its Analogs: Synthesis, Characterization, and Biological Activities

Disclaimer: Extensive searches for a specific CAS Registry Number for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea did not yield a definitive entry. The following guide is a comprehensive overview of this compound and its close analogs, drawing from available scientific literature on their synthesis, characterization, and biological properties. Data for isomers, such as the ortho-substituted counterpart (CAS No. 21258-05-9), and related benzoylthiourea derivatives are included to provide a thorough understanding of this class of compounds.

Introduction

Benzoylthiourea derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Their versatile structure, characterized by a central thiourea core flanked by a benzoyl group and a substituted phenyl ring, allows for a wide range of biological activities. These compounds have been investigated for their potential as antimicrobial, antifungal, insecticidal, and anticancer agents.[1][2][3] The presence of a chlorine substituent on the phenyl ring, as in 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, is often explored to modulate the compound's lipophilicity and electronic properties, which can significantly influence its biological efficacy.

Physicochemical Properties and Characterization

Table 1: Spectroscopic Data for N-(phenylcarbamothioyl)-4-chloro-benzamide (a close analog) [4]

| Spectroscopic Technique | Observed Signals |

| ¹H-NMR (DMSO-d6, 400 MHz) | δ 7.24 (t, J = 7.2 Hz, 1H, Ar-H); δ 7.39 (t, J = 7.2 Hz, 2H, Ar-H); δ 7.58 (d, J = 8.4, 2H, Ar-H); δ 7.65 (d, J = 7.2 Hz, 2H, Ar-H); δ 7.96 (d, J = 8.4 Hz, 2H, Ar-H); δ 11.63 (s, 1H, O=C-NH-C=S); δ 12.47 (s, 1H, S=C-NH-Ar) |

| Melting Point | 126-127°C |

Table 2: Spectroscopic Data for 1-Benzoyl-3-(o-chlorophenyl)-2-thiourea [5]

| Spectroscopic Technique | Solvent |

| ¹³C-NMR | Polysol |

Synthesis and Experimental Protocols

The synthesis of benzoylthiourea derivatives, including 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, generally follows a straightforward synthetic route.

General Synthesis Protocol

The most common method for synthesizing 1-benzoyl-3-(aryl)-2-thiourea derivatives involves the reaction of a benzoyl isothiocyanate with an appropriately substituted aniline.[4]

Experimental Protocol: Synthesis of N-(phenylcarbamothioyl)-4-chloro-benzamide [4]

-

Starting Materials: Phenylthiourea and 4-chlorobenzoyl chloride.

-

Solvent and Catalyst: Tetrahydrofuran (THF) and triethylamine.

-

Procedure:

-

Dissolve N-phenylthiourea in THF.

-

Add triethylamine to the solution to act as a catalyst and base to neutralize the HCl byproduct.

-

Add 4-chlorobenzoyl chloride dropwise to the reaction mixture.

-

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

The final product, a light yellow crystal, is obtained after purification.

-

-

Yield: Approximately 82%

Biological Activities and Potential Mechanisms of Action

Benzoylthiourea derivatives have been reported to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal potential of this class of compounds.[2][6] The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been shown to be favorable for antibacterial activity.[7]

Table 3: In Vitro Antimicrobial Activity of Selected Thiourea Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp. | 32 - 1024 | [6] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp. | 32 - 1024 | [6] |

Anticancer Activity

Recent research has focused on the potential of benzoylthiourea derivatives as anticancer agents.[4][8] Molecular docking studies have suggested that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation, such as checkpoint kinase 1.[4]

Table 4: Cytotoxic Activity of N-(phenylcarbamothioyl)-4-chloro-benzamide [4]

| Cell Line | IC₅₀ (mM) |

| T47D (Breast Cancer) | 0.44 |

| Vero (Normal) | 76.10 |

The high selectivity index (SI > 10) for the cancer cell line over the normal cell line suggests a favorable therapeutic window.[4]

Conclusion

1-Benzoyl-3-(4-chlorophenyl)-2-thiourea and its analogs represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation. Future research should focus on establishing a definitive CAS number for the para-substituted isomer to facilitate more precise data collection and on elucidating the specific signaling pathways through which these compounds exert their biological effects. The development of more potent and selective analogs through structural modifications also remains a key area for future exploration.

References

- 1. mdpi.com [mdpi.com]

- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. jppres.com [jppres.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]

An In-depth Technical Guide to the Structure Elucidation of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea

This technical guide provides a comprehensive overview of the structure elucidation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of its molecular interactions and synthesis.

Molecular Structure and Synthesis

1-Benzoyl-3-(4-chlorophenyl)-2-thiourea, with the chemical formula C₁₄H₁₁ClN₂OS, is a derivative of thiourea featuring a benzoyl group and a 4-chlorophenyl group attached to the nitrogen atoms.[1] The structural framework of this compound lends itself to diverse biological activities, including potential anticancer and enzyme-inhibiting properties.[2][3]

Synthesis Workflow

The synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is typically achieved through the reaction of benzoyl isothiocyanate with 4-chloroaniline. The general workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis

A common method for the synthesis of the title compound involves the following steps:

-

Preparation of Benzoyl Isothiocyanate : Benzoyl chloride is reacted with ammonium thiocyanate in a suitable solvent such as acetone or acetonitrile. This reaction is typically carried out at room temperature with stirring to generate benzoyl isothiocyanate in situ.[2]

-

Reaction with 4-Chloroaniline : To the freshly prepared solution of benzoyl isothiocyanate, 4-chloroaniline is added. The reaction mixture is then stirred, often under reflux, for a period ranging from one to several hours to ensure the completion of the reaction.[2]

-

Isolation and Purification : The reaction mixture is poured into acidified water to precipitate the crude product. The resulting solid is collected by filtration, washed with deionized water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure crystalline product.[2][4]

Spectroscopic and Crystallographic Characterization

The definitive structure of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is established through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300-600 MHz) is used.

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Analysis : The chemical shifts (δ) in parts per million (ppm), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz) are analyzed to assign the signals to the respective nuclei in the molecule.

¹H NMR Data : The ¹H NMR spectrum of a related compound, N-(p-chlorophenyl)-N'-Benzoyl thiourea, in DMSO-d₆ shows distinct signals for the amide protons and the aromatic protons.[2] The amide protons (N-H) typically appear as singlet signals at δ 11.58 ppm and δ 12.59 ppm.[2] The aromatic protons from the benzoyl and chlorophenyl rings are observed as multiplets in the range of δ 7.45–8.00 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation : A Fourier-transform infrared spectrophotometer is used.

-

Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition : The spectrum is recorded in the mid-infrared range (typically 4000–400 cm⁻¹).

-

Data Analysis : The absorption bands are analyzed to identify the vibrational frequencies of specific functional groups.

Key FT-IR Data : The FT-IR spectrum of thiourea derivatives typically shows characteristic absorption bands for the N-H, C=O (amide), and C=S groups. For a similar compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, the following peaks are observed: 3168 cm⁻¹ (-NH), 1686 cm⁻¹ (-C=O, amide), and 1537 cm⁻¹ (-NH).[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with an electrospray ionization (ESI) source, is used.

-

Sample Preparation : The sample is dissolved in a suitable solvent and introduced into the instrument.

-

Data Acquisition : The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

Data Analysis : The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information.

Mass Spectrometry Data : The mass spectrum of N-(p-chlorophenyl)-N'-Benzoyl thiourea shows a molecular ion peak at an m/z of 292.34, which corresponds to the molecular formula C₁₄H₁₁ClN₂OS.[2]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent.

-

Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[6]

-

Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[6]

Crystallographic Data Summary

The crystal structure of 1-benzoyl-3-(4-chlorophenyl)thiourea has been determined and the key crystallographic parameters are summarized in the table below.[1]

| Parameter | Value[1] |

| Chemical Formula | C₁₄H₁₁ClN₂OS |

| Molecular Weight | 290.76 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 3.9530 (5) |

| b (Å) | 12.2293 (14) |

| c (Å) | 14.8754 (17) |

| α (°) | 65.832 (2) |

| β (°) | 89.487 (2) |

| γ (°) | 82.995 (3) |

| Volume (ų) | 650.52 (13) |

| Z | 2 |

Selected Bond Lengths and Angles

The molecular structure is characterized by specific bond lengths and angles that are typical for this class of compounds. The molecule exists in the thione form with distinct C=S and C=O bonds.[7]

| Bond | Length (Å)[7] | Bond Angle | Angle (°) |

| C=S | 1.666 (2) | N-C-N | ~116-120 |

| C=O | 1.227 (3) | C-N-C | ~125 |

| C-N (amide) | 1.386 (2) | ||

| C-N (thioamide) | 1.345 (3) |

Note: Data for a closely related trichlorophenyl derivative is presented as representative.

Biological Activity and Signaling Pathway

Derivatives of benzoylthiourea have been investigated for a range of biological activities, including as enzyme inhibitors and anticancer agents.[1][3]

Urease Inhibition

One of the notable biological activities of benzoylthiourea derivatives is the inhibition of the urease enzyme. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in pathologies associated with Helicobacter pylori infections.

The thiourea moiety is believed to interact with the nickel ions in the active site of the urease enzyme, leading to its inhibition.[1]

Anticancer Activity

N-benzoyl-N'-phenylthiourea derivatives have also demonstrated potential as anticancer agents.[3][8] For instance, N-(2,4-dichloro)benzoyl-N'-phenylthiourea has shown cytotoxic activity against human breast cancer cell lines (MCF-7 and T47D).[8]

Quantitative Biological Data

The following table summarizes the cytotoxic activity of a related benzoylthiourea derivative against human breast cancer cell lines.

| Compound | Cell Line | IC₅₀ (mM)[8] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.94 |

| Hydroxyurea (Reference) | MCF-7 | ~9.3 |

| Hydroxyurea (Reference) | T47D | ~4.7 |

Conclusion

The structural elucidation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is comprehensively achieved through a combination of synthesis and advanced analytical techniques. Spectroscopic methods including NMR, FT-IR, and mass spectrometry provide essential information for structural confirmation, while X-ray crystallography offers definitive proof of the three-dimensional atomic arrangement. The investigation of its biological activities, particularly as a urease inhibitor and a potential anticancer agent, highlights the importance of this molecular scaffold in the development of new therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. Benzoylselenoureas: A Novel Dual-Action Inhibitor Targeting Fungal Growth and Urease Activity in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Synthesis and anticancer evaluation of N-benzoyl-N’phenyltiourea derivatives againts human breast cancer cells (T47D) Repository - UNAIR REPOSITORY [repository.unair.ac.id]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. excillum.com [excillum.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]

IUPAC name for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea

An In-depth Technical Guide to N-((4-chlorophenyl)carbamothioyl)benzamide

Synonyms: 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, N-(p-Chlorophenyl)-N'-benzoyl thiourea (PCBT)

This technical guide provides a comprehensive overview of N-((4-chlorophenyl)carbamothioyl)benzamide, a thiourea derivative that has garnered interest for its diverse biological activities and applications. Thiourea-based compounds are notable for their wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[1][2][3] The inclusion of a benzoyl group and a halogenated phenyl ring in this particular molecule influences its electronic and lipophilic properties, which can enhance its interaction with biological targets.[1] This document details its chemical properties, synthesis protocols, and reported biological activities, presenting quantitative data and experimental methodologies for researchers in drug development and materials science.

Physicochemical and Crystallographic Data

The structural and physical properties of N-((4-chlorophenyl)carbamothioyl)benzamide have been well-characterized. The compound exists as a stable crystalline solid. Detailed crystallographic analysis has been performed, providing precise data on its three-dimensional structure.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClN₂OS | [4] |

| Molecular Weight | 290.76 g/mol | [4] |

| Melting Point | 148-150 °C | [5] |

| Crystal System | Triclinic | [4] |

| Space Group | P-1 | [4] |

| Cell Dimensions | a = 3.9530(5) Åb = 12.2293(14) Åc = 14.8754(17) Åα = 65.832(2)°β = 89.487(2)°γ = 82.995(3)° | [4] |

| Cell Volume | 650.52(13) ų | [4] |

| Calculated Density | 1.484 Mg m⁻³ | [4] |

Synthesis and Characterization

The synthesis of N-((4-chlorophenyl)carbamothioyl)benzamide is typically achieved through a two-step process. The first step involves the formation of a benzoyl isothiocyanate intermediate, which is then reacted with 4-chloroaniline. Microwave-assisted synthesis has also been reported as an efficient method.[5]

Experimental Protocol: Synthesis

Method 1: Conventional Reflux Synthesis [2][6]

-

Preparation of Benzoyl Isothiocyanate: Dissolve 0.1 moles of ammonium thiocyanate in acetone. Add this solution dropwise to 0.1 moles of benzoyl chloride with continuous stirring in a three-necked flask.

-

Reflux the mixture for approximately one hour. The formation of a white precipitate (ammonium chloride) may be observed, which subsequently redissolves.

-

Cool the mixture to room temperature to allow the ammonium chloride to precipitate out completely.

-

Formation of the Final Product: To the resulting solution containing benzoyl isothiocyanate, add 0.1 moles of 4-chloroaniline.

-

Reflux the new mixture until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Pour the reaction mixture into acidified water to precipitate the crude product.

-

Filter the solid, wash thoroughly with deionized water, and purify by recrystallization from a suitable solvent such as ethanol.

Method 2: Microwave-Assisted Synthesis [5]

-

Prepare the benzoyl isothiocyanate intermediate as described in steps 1-3 of the conventional method.

-

Mix the benzoyl isothiocyanate solution with 4-chloroaniline in a 1:1 molar ratio.

-

Add a few drops of methanol as a solvent.

-

Irradiate the reaction mixture in a microwave oven for 3-5 minutes.

-

Wash the resulting product with hot methanol and ether.

-

Dry the final product under reduced pressure over anhydrous CaCl₂.

Caption: General workflow for the synthesis of N-((4-chlorophenyl)carbamothioyl)benzamide.

Spectroscopic Data

The structure of the synthesized compound is confirmed using various spectroscopic techniques.

| Spectroscopic Data | Observed Values | Reference |

| Infrared (IR) (cm⁻¹) | ν(C=O): 1671.00ν(C=S): 1261.73ν(C-N): 1144.81 | [6] |

| ¹H-NMR (DMSO-d₆, ppm) | δ 7.24 (t, 1H, Ar-H); δ 7.39 (t, 2H, Ar-H); δ 7.58 (d, 2H, Ar-H); δ 7.65 (d, 2H, Ar-H); δ 7.96 (d, 2H, Ar-H); δ 11.63 (s, 1H, O=C-NH-C=S); δ 12.47 (s, 1H, S=C-NH-Ar) | [7]* |

*Note: NMR data is for the closely related analog N-(phenylcarbamothioyl)-4-chloro-benzamide.

Biological Activity and Applications

This class of compounds has been investigated for several biological applications, primarily as a corrosion inhibitor and a potential therapeutic agent.

Corrosion Inhibition

N-((4-chlorophenyl)carbamothioyl)benzamide has been shown to be an effective corrosion inhibitor for mild steel in acidic environments.

| Compound | Medium | Technique | Inhibition Efficiency (%) | Reference |

| N-((4-chlorophenyl)carbamothioyl)benzamide | 1M H₂SO₄ | Linear Polarization | 73 | [6] |

Experimental Protocol: Corrosion Inhibition Study [6]

-

Material Preparation: Prepare mild steel coupons of a standard dimension. Polish the coupons with emery paper, degrease with acetone, wash with distilled water, and dry.

-

Test Solution: Prepare a 1M solution of H₂SO₄. Add varying concentrations of the inhibitor compound to the acidic solution.

-

Electrochemical Measurements: Immerse the prepared mild steel coupons in the test solutions. Conduct linear polarization studies using a standard three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel as a reference electrode).

-

Data Analysis: Record the polarization curves and calculate the corrosion current density (Icorr) with and without the inhibitor. Determine the percentage inhibition efficiency (%IE) using the formula: %IE = [(Icorr₀ - Icorr₁) / Icorr₀] x 100, where Icorr₀ and Icorr₁ are the corrosion current densities without and with the inhibitor, respectively.

Anticancer Activity

While data for the exact title compound is limited, closely related analogs have demonstrated significant cytotoxic activity against cancer cell lines. For instance, N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) showed potent activity against the T47D breast cancer cell line.[7] Thiourea derivatives are known to target various cellular components, with some acting as inhibitors of key enzymes like checkpoint kinase 1 (Chk1).[7]

| Compound | Cell Line | Assay | IC₅₀ (mM) | Selectivity Index (SI) | Reference |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | T47D (Breast Cancer) | MTT | 0.44 | 173.35 | [7] |

| Vero (Normal) | MTT | 76.10 | [7] | ||

| Hydroxyurea (Reference Drug) | T47D (Breast Cancer) | MTT | 4.58 | - | [7] |

Experimental Protocol: MTT Cytotoxicity Assay [7]

-

Cell Culture: Culture cancer cells (e.g., T47D) and normal cells (e.g., Vero) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a specified density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (and a reference drug like hydroxyurea) and incubate for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Proposed Mechanism of Action

The biological activity of thiourea derivatives is often attributed to their ability to interact with proteins through hydrogen bonding and hydrophobic interactions.[1] Molecular docking studies on the analog N-(phenylcarbamothioyl)-4-chloro-benzamide suggest it acts as an inhibitor of Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle.[7] By inhibiting Chk1, the compound can disrupt the cell's ability to repair DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells which are often reliant on these checkpoints.

References

- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. [PDF] Synthesis and corrosion inhibition studies of N-((4 and 3-chlorophenyl) carbamothioyl) benzamide in 1M H2SO4 | Semantic Scholar [semanticscholar.org]

- 7. jppres.com [jppres.com]

Navigating the Solubility Landscape of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiourea derivatives are a class of compounds with a wide range of biological activities and applications in medicinal chemistry and materials science. The compound 1-benzoyl-3-(4-chlorophenyl)-2-thiourea features a molecular structure with both polar (thiourea, benzoyl) and nonpolar (chlorophenyl) moieties, suggesting a nuanced solubility profile in different organic solvents. Understanding this solubility is paramount for processes such as synthesis, purification, formulation, and in vitro/in vivo screening. This guide serves as a foundational resource for researchers embarking on the characterization of this and similar molecules.

Quantitative Solubility Data

A thorough search of scientific databases reveals a lack of specific quantitative data on the solubility of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in common organic solvents. The synthesis and characterization of this compound and related structures have been reported, often utilizing solvents like acetone and ethanol in the process.[1] However, these studies do not provide systematic solubility measurements. Therefore, researchers will need to perform experimental determinations to obtain this data. The following table is presented as a template for researchers to populate with their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., Gravimetric Method | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide | e.g., 25 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Several robust methods can be employed, each with its own advantages and considerations.

Gravimetric Method (Shake-Flask)

This is a classical and widely used method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Sample Withdrawal and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn.

-

Solvent Evaporation: The solvent from the withdrawn sample is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The mass of the remaining solid residue is accurately measured.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for compounds that are difficult to handle or when only small quantities are available.

Methodology:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as in the gravimetric method.

-

Phase Separation: Centrifuge or filter the equilibrated suspension to obtain a clear saturated solution.

-

Dilution: A precise volume of the saturated solution is withdrawn and diluted with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis).

-

Quantification: The concentration of the compound in the diluted sample is determined by comparing its peak area to a pre-established calibration curve.

-

Calculation: The original solubility is calculated by taking into account the dilution factor.

Factors Influencing Solubility

The solubility of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in an organic solvent is governed by a complex interplay of factors related to both the solute and the solvent.

-

"Like Dissolves Like": This principle is a cornerstone of solubility prediction.

-

Polar Solvents (e.g., methanol, ethanol, DMSO) are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. The thiourea and benzoyl groups in the target molecule can participate in such interactions.

-

Nonpolar Solvents (e.g., toluene, hexane) are better at dissolving nonpolar solutes through van der Waals forces. The phenyl and chlorophenyl rings contribute to the nonpolar character of the molecule.

-

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solute-solvent interactions. A higher lattice energy generally leads to lower solubility.

-

Hydrogen Bonding: The ability of the N-H groups in the thiourea moiety to act as hydrogen bond donors and the C=S and C=O groups to act as hydrogen bond acceptors will significantly influence solubility in protic or aprotic polar solvents.

-

Molecular Size and Shape: Larger molecules may have lower solubility due to greater lattice energies and the difficulty of accommodating them within the solvent structure.

Conclusion

While specific, quantitative solubility data for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in organic solvents is currently absent from the public domain, this guide provides researchers with the necessary framework to generate this data. By employing standardized methods such as the shake-flask gravimetric method or HPLC-based analysis, and by understanding the fundamental principles that govern solubility, scientists and drug development professionals can effectively characterize this compound. The generation of such data is a critical step in unlocking the full potential of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in its intended applications.

References

An In-depth Technical Guide to the Mechanism of Action of Benzoylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of benzoylthiourea derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and mechanisms through which these derivatives exert their biological effects.

Core Mechanisms of Action

Benzoylthiourea derivatives exhibit a broad spectrum of biological activities, primarily attributed to their ability to interact with various cellular targets. The core mechanisms of action can be categorized into anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

The anticancer effects of benzoylthiourea derivatives are multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

1.1.1. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

A primary mechanism of anticancer activity for many benzoylthiourea derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[1][2] These derivatives act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascades.[1] By inhibiting EGFR, these compounds can effectively suppress the activation of key downstream effectors such as Erk1/2 and AKT, leading to reduced cell proliferation.[1]

1.1.2. Induction of Apoptosis and Cell Cycle Arrest

Benzoylthiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often a consequence of EGFR inhibition and the disruption of downstream survival signals.[1][2] Furthermore, these compounds can cause cell cycle arrest, typically at the G0/G1 phase, thereby preventing cancer cells from progressing through the cell division cycle.[1]

Antimicrobial Activity

The antimicrobial properties of benzoylthiourea derivatives are largely attributed to their ability to inhibit essential bacterial enzymes, particularly those involved in DNA replication.

1.2.1. Inhibition of DNA Gyrase and Topoisomerase IV

Benzoylthiourea derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the compounds prevent the relaxation of supercoiled DNA and the decatenation of daughter chromosomes, ultimately leading to bacterial cell death. This mechanism is a key factor in their activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Beyond their anticancer and antimicrobial activities, benzoylthiourea derivatives have been shown to inhibit other specific enzymes, highlighting their potential for a wider range of therapeutic applications.

1.3.1. Urease Inhibition

Several benzoylthiourea derivatives have demonstrated potent inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Urease is a key virulence factor for several pathogens, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. By inhibiting urease, these compounds can disrupt the survival and pathogenic activity of such microorganisms.

Quantitative Data Summary

The biological activities of benzoylthiourea derivatives are quantified using various metrics, primarily the half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Anticancer Activity Data

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | 0.31 | [3] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | 0.94 | [3] |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1470 | [4] |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 640 | [4] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | [3] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | [3] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [2] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [2] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [2] |

Antimicrobial Activity Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 1) | MRSA | 1000 | [5] |

| 1-allyl-3-(2-chlorobenzoyl)thiourea (Cpd 4) | MRSA | 1000 | [5] |

| 1,2,4-triazolyl-benzoylthiourea derivative 4 | S. aureus HU25 | 16 | [6] |

| Fluoro-substituted benzoylthiourea (5a) | E. coli | 128 | [7] |

| Fluoro-substituted benzoylthiourea (5b) | E. coli | 128 | [7] |

| Fluoro-substituted benzoylthiourea (5d) | E. coli | 128 | [7] |

| Fluoro-substituted benzoylthiourea (5d) | C. albicans | >256 | [7] |

| Fluoro-substituted benzoylthiourea (5g) | E. coli | 128 | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of benzoylthiourea derivatives.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.

Protocol:

-

Reagents and Materials: Recombinant EGFR kinase, ATP, a suitable peptide substrate (e.g., Y12-Sox), kinase assay buffer, and a detection reagent (e.g., ADP-Glo).

-

Procedure: a. Incubate the recombinant EGFR kinase with serially diluted benzoylthiourea derivatives for a defined period at room temperature. b. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. c. Allow the reaction to proceed for a specific time. d. Terminate the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent and a luminometer. e. Calculate the percentage of kinase inhibition and determine the IC50 value.[8][9][10]

DNA Gyrase Inhibition Assay

This assay determines the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

Protocol:

-

Reagents and Materials: Purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer, and gel electrophoresis equipment.

-

Procedure: a. Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and ATP. b. Add varying concentrations of the benzoylthiourea derivative to the reaction mixture. c. Initiate the reaction by adding DNA gyrase. d. Incubate the reaction at 37°C for a specified time. e. Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. f. Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of supercoiled DNA.

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells after treatment with benzoylthiourea derivatives using Annexin V and propidium iodide (PI) staining.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells to a suitable confluency and treat them with the benzoylthiourea derivative for a specified duration.

-

Cell Staining: a. Harvest the cells and wash them with PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add fluorescently labeled Annexin V and PI to the cell suspension. d. Incubate the cells in the dark.

-

Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[11][12][13][14]

Cell Cycle Analysis

This protocol is used to determine the effect of benzoylthiourea derivatives on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Treat cultured cells with the compound for a desired time.

-

Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

DNA Staining: Treat the fixed cells with RNase to remove RNA and then stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16][17]

Urease Inhibition Assay

This assay determines the inhibitory activity of compounds against the urease enzyme.

Protocol:

-

Reagents and Materials: Purified urease enzyme, urea solution, buffer, and a detection reagent for ammonia (e.g., indophenol method reagents).

-

Procedure: a. Pre-incubate the urease enzyme with various concentrations of the benzoylthiourea derivative. b. Initiate the enzymatic reaction by adding urea solution. c. Incubate the reaction mixture at a controlled temperature. d. Stop the reaction and measure the amount of ammonia produced using a colorimetric method. e. Calculate the percentage of urease inhibition and determine the IC50 value.[18][19]

References

- 1. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 4. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 10. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, in vitro urease inhibitory potential and molecular docking study of benzofuran-based-thiazoldinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzoyl-3-(4-chlorophenyl)-2-thiourea is a synthetic compound belonging to the thiourea class of molecules, which has garnered significant interest for its potential therapeutic applications, particularly in oncology. While direct studies on this specific molecule are limited, extensive research on structurally similar benzoylthiourea derivatives provides strong evidence for its probable mechanisms of action and therapeutic targets. This technical guide synthesizes the available data on related compounds to elucidate the potential therapeutic avenues for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, focusing on its anticancer properties. The primary hypothesized mechanisms include the induction of apoptosis through the intrinsic pathway, cell cycle arrest, and the inhibition of key signaling proteins crucial for cancer cell proliferation and survival.

Introduction

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2] The general structure of N,N'-disubstituted thioureas allows for diverse chemical modifications, influencing their pharmacokinetic and pharmacodynamic properties. The presence of a benzoyl group and a halogenated phenyl ring in 1-benzoyl-3-(4-chlorophenyl)-2-thiourea suggests a potential for significant biological activity, a hypothesis supported by studies on analogous compounds. This document will explore the likely therapeutic targets and associated signaling pathways of this compound based on the current body of scientific literature for its close structural relatives.

Potential Therapeutic Targets and Mechanisms of Action

The anticancer activity of benzoylthiourea derivatives appears to be multifactorial, involving the modulation of several key cellular processes.

Induction of Apoptosis

A primary mechanism by which thiourea derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Research on a triazole precursor containing a 4-chlorophenyl moiety demonstrated the activation of the intrinsic apoptosis pathway .[3] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane.

Key Events in the Hypothesized Intrinsic Apoptosis Pathway:

-

Increased Mitochondrial Membrane Permeability: The compound likely disrupts the mitochondrial membrane potential.

-

Generation of Reactive Oxygen Species (ROS): Increased mitochondrial dysfunction leads to the production of ROS, which are key signaling molecules for apoptosis.[3]

-

Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspase enzymes. Specifically, the activation of caspase-9 (an initiator caspase) and subsequently caspases-3 and -7 (executioner caspases) is anticipated.[3]

Caption: Hypothesized Intrinsic Apoptosis Pathway.

Cell Cycle Arrest

In conjunction with inducing apoptosis, 1-benzoyl-3-(4-chlorophenyl)-2-thiourea may also halt the proliferation of cancer cells by arresting the cell cycle. A related compound was shown to cause cell cycle arrest at the G1 phase .[3] This prevents the cell from entering the S phase, during which DNA replication occurs, thereby inhibiting cell division.

Caption: G1 Phase Cell Cycle Arrest.

Inhibition of Proliferation-Associated Proteins

Several studies on analogous compounds suggest that benzoylthiourea derivatives may directly inhibit the activity of proteins that are critical for cancer cell growth and survival.

-

Sirtuin 1 (SIRT1): In silico docking studies have predicted that N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea targets the SIRT1 receptor.[4] SIRT1 is a histone deacetylase that plays a complex role in cellular metabolism and stress response and is often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Certain thiourea derivatives have been shown to inhibit EGFR and HER-2, which are key drivers in many cancers, particularly breast cancer.[5][6]

-

Checkpoint Kinase 1 (CHK1): Molecular docking of a related chloro-substituted benzoylthiourea identified CHK1 as a potential target.[7] CHK1 is a crucial component of the DNA damage response pathway.

-

Microtubule Polymerization: A bis-thiourea compound has been demonstrated to inhibit tubulin polymerization, a mechanism shared by well-known chemotherapy drugs like paclitaxel.[8] This leads to mitotic arrest and subsequent apoptosis.

Quantitative Data from Related Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various benzoylthiourea derivatives against different cancer cell lines. This data provides a comparative basis for estimating the potential potency of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.

| Compound Name | Cell Line | IC50 (µM) | Reference |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | [9] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | [9] |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | T47D | 440 | [7] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 | [9] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon cancer) | 1.5 | [9] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (leukemia) | 6.3 | [9] |

| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | MCF-7 | 33.75 | [3] |

| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | MDA-MB-231 | 178.92 | [3] |

Experimental Protocols

The following are generalized methodologies for key experiments to elucidate the therapeutic targets and mechanism of action of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: MTT Assay Workflow.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-9, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p-EGFR, p-HER-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

While direct experimental evidence for the therapeutic targets of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is not yet available, the extensive research on its structural analogues provides a strong foundation for future investigation. The compound is hypothesized to be a promising anticancer agent that likely acts by inducing apoptosis via the intrinsic pathway, causing cell cycle arrest, and potentially inhibiting key oncogenic proteins such as SIRT1, EGFR, HER-2, and CHK1. The experimental protocols outlined in this guide provide a clear roadmap for validating these potential mechanisms and further characterizing the therapeutic potential of this compound. Further research is warranted to confirm these targets and to evaluate the in vivo efficacy and safety of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.

References

- 1. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.unair.ac.id [repository.unair.ac.id]

- 5. jppres.com [jppres.com]

- 6. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jppres.com [jppres.com]

- 8. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

The Ascendant Role of Benzoylthiourea Derivatives in Medicinal Chemistry: A Technical Review

Researchers, scientists, and drug development professionals are increasingly turning their attention to benzoylthiourea derivatives, a class of organic compounds demonstrating a remarkable breadth of biological activities. This in-depth technical guide synthesizes the current landscape of benzoylthiourea research, presenting key findings in their synthesis, mechanism of action, and therapeutic potential, with a focus on their antimicrobial and anticancer properties.

Benzoylthiourea derivatives, characterized by a core structure containing a benzoyl group attached to a thiourea moiety, have emerged as a versatile scaffold in medicinal chemistry. Their diverse pharmacological effects are attributed to the presence of key functional groups—C=O, C=S, and NH—which can readily interact with biological targets.[1] The ease of their synthesis and the facility with which their structure can be modified allows for the fine-tuning of their biological activity, making them attractive candidates for drug discovery programs.

General Synthesis of Benzoylthiourea Derivatives

The synthesis of benzoylthiourea derivatives is typically achieved through a straightforward condensation reaction. The most common method involves the reaction of a primary amine with benzoyl isothiocyanate in a suitable solvent, such as acetone.[2] The benzoyl isothiocyanate intermediate is often generated in situ from the reaction of benzoyl chloride with a thiocyanate salt, like ammonium or potassium thiocyanate.

Experimental Protocol: General Synthesis of N-substituted Benzoylthiourea Derivatives

This protocol is a generalized procedure based on methodologies reported in the literature.[2][3]

-

Preparation of Benzoyl Isothiocyanate: To a solution of ammonium thiocyanate (0.01 mol) in acetone (20 ml), add benzoyl chloride (0.01 mol) dropwise. The mixture is stirred at 50°C for approximately 20 minutes to form the benzoyl isothiocyanate intermediate.

-

Condensation with Primary Amine: The appropriate primary aromatic or aliphatic amine (0.01 mol) is added directly to the reaction mixture.

-

Reaction and Product Formation: The reaction mixture is stirred, often under reflux, for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation and Purification: Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product. The solid is then filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol/dichloromethane mixture) to yield the purified benzoylthiourea derivative.[2]

-

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and mass spectrometry.[2][4][5]

Antimicrobial Activity of Benzoylthiourea Derivatives

A significant body of research highlights the potential of benzoylthiourea derivatives as antimicrobial agents, active against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][6] The increasing threat of antimicrobial resistance has fueled the search for novel therapeutic agents, and benzoylthioureas have shown promise in this area.[4]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial activity of these derivatives is often linked to their ability to interfere with essential cellular processes in microorganisms. For instance, molecular docking studies have suggested that some benzoylthiourea derivatives can bind to bacterial DNA gyrase B, an enzyme crucial for DNA replication.[1][4] The thiourea moiety, with its C=S and NH groups, is thought to play a critical role in binding to biological targets through hydrogen bonding and other interactions.[1]

Structure-activity relationship studies have revealed that the nature and position of substituents on the aromatic rings significantly influence the antimicrobial potency.

-

Halogen Substitution: The presence of electron-withdrawing groups, such as halogens (fluorine, chlorine), on the phenyl rings often enhances antibacterial activity.[1][4] For example, compounds with a single fluorine atom on the phenyl ring have demonstrated potent antibacterial effects.[4] The para-substitution of a fluorine atom has been shown to increase antibacterial activity, while ortho-substitution may weaken it.[7]

-

Trifluoromethyl Group: The trifluoromethyl group has been associated with strong antifungal and antibiofilm activity, with its position on the aromatic ring influencing the level of activity.[4]

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,2,4-triazole or benzothiazole, into the benzoylthiourea scaffold can lead to compounds with significant antimicrobial and antibiofilm properties.[6][8]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzoylthiourea derivatives against various microbial strains.

| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

| 4 | 1,2,4-triazolyl | Staphylococcus aureus HU25 | 16 | [8] |

| 5a | 2-fluoro | Escherichia coli | Same as 5b | [4] |

| 5b | 3-fluoro | Pseudomonas aeruginosa | Same as 5a | [4] |

| 5d | 2,4,6-trifluoro | Candida albicans | Active | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The suspension is then diluted to achieve a standardized concentration of microorganisms.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity of Benzoylthiourea Derivatives

Benzoylthiourea derivatives have also demonstrated significant potential as anticancer agents against various cancer cell lines, including breast, colon, and liver cancer.[9][10][11]

Mechanism of Anticancer Action

The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. One of the proposed mechanisms is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][11][12] By blocking EGFR, these derivatives can disrupt downstream signaling cascades that promote tumor growth. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][11]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative benzoylthiourea derivatives against human cancer cell lines.

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 7 | N¹,N³-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | [11] |

| 7 | N¹,N³-disubstituted-thiosemicarbazone | HepG2 (Liver) | 1.74 | [11] |

| 7 | N¹,N³-disubstituted-thiosemicarbazone | MCF-7 (Breast) | 7.0 | [11] |

| 4-t-butyl-BPTU | 4-tert-butylbenzoyl | MCF-7 (Breast) | Lower than Erlotinib | [12] |

| Vd | 1-(6-ethoxy-1,3-benzothiazol-2-yl) | HT-29 (Colon) | Induces high apoptosis | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the benzoylthiourea derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

Benzoylthiourea derivatives represent a promising and versatile class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with the tunability of their chemical structure, allows for the development of derivatives with potent and selective biological activities. The compelling evidence of their antimicrobial and anticancer properties warrants further investigation. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles to translate their therapeutic potential into clinical applications.

References

- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]